N-benzyl-2-(2-nitrophenoxy)-N-2-pyridinylacetamide
Overview
Description
N-benzyl-2-(2-nitrophenoxy)-N-2-pyridinylacetamide, also known as BPN-14770, is a small molecule drug that has recently gained attention in the scientific community for its potential therapeutic applications. BPN-14770 is a pyridine-based compound that has been shown to have neuroprotective effects and has the potential to treat a range of neurological disorders.
Scientific Research Applications
Novel Polyimides and Materials Science
Research into novel polyimides derived from pyridine-containing aromatic dianhydride monomers, including compounds related to N-benzyl-2-(2-nitrophenoxy)-N-2-pyridinylacetamide, has shown significant advancements in materials science. These polyimides exhibit outstanding thermal stability, solubility in aprotic solvents, and possess good mechanical properties, making them suitable for various high-performance applications. The synthesis involves nitro displacement reactions, highlighting the role of nitrophenoxy derivatives in creating materials with enhanced properties (Wang et al., 2006).
Pharmaceutical Research and Imaging Applications
In pharmaceutical research, derivatives related to this compound have been explored for their potential as precursors to imaging agents. For instance, the synthesis of N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxy-3-pyridinyl) acetamide, a precursor to PET biomarkers for imaging the peripheral benzodiazepine receptor, demonstrates the compound's relevance in developing diagnostic tools. The described one-pot palladium-mediated synthesis offers a simpler and more efficient method for producing high-quality precursors for clinical applications (Hoareau & Scott, 2010).
Synthesis of Heterocyclic Compounds
The compound has also been employed in the synthesis of heterocyclic derivatives, such as the one-pot synthesis of 3,4-Dihydro-2H-pyrido[1,2-a][1,3,5]triazin-2-one derivatives from N-(2′-Pyridinyl)benzoylacetamide and nitrosobenzenes. This research highlights the utility of related compounds in generating new chemical entities with potential applications in medicinal chemistry and materials science (Zaleska et al., 2004).
Catalysis and Chemical Transformations
Further applications include the use of related compounds in catalytic processes, such as the palladium(II)-catalyzed ortho arylation of 2-phenylpyridines, demonstrating the versatility of nitrophenoxy and pyridinylacetamide derivatives in facilitating complex chemical transformations. These reactions are essential for the synthesis of ortho-arylated compounds with potential applications in pharmaceuticals and agrochemicals (Chu et al., 2009).
Properties
IUPAC Name |
N-benzyl-2-(2-nitrophenoxy)-N-pyridin-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-20(15-27-18-11-5-4-10-17(18)23(25)26)22(19-12-6-7-13-21-19)14-16-8-2-1-3-9-16/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZJXFDIUBDVTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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